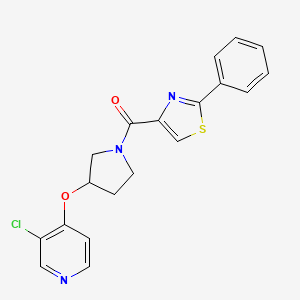
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also includes a 3-chloropyridin-4-yl group and a 2-phenylthiazol-4-yl group.
Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called “pseudorotation” .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis
The compound's structure and synthesis are crucial for understanding its potential applications. Studies like the synthesis and characterization of related compounds reveal the importance of specific functional groups and structural frameworks in determining physical and chemical properties, which are essential for designing molecules with desired biological activities. For instance, the synthesis and molecular docking study of new heterocyclic compounds, including those similar to the mentioned chemical, are focused on their potential anticancer and antimicrobial activities (Katariya, Vennapu, & Shah, 2021). These studies highlight the significance of structural analysis and synthetic strategies in developing compounds with therapeutic potential.
Biological Evaluation
Research into the biological activities of chemical compounds, including their antimicrobial and anticancer properties, is pivotal. The synthesis of molecules structurally related to (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone and their evaluation as anticancer agents provide insights into the biological relevance of such compounds. For example, compounds synthesized for anticancer evaluation shed light on the potential therapeutic applications of these molecules (Gouhar & Raafat, 2015). These findings underscore the importance of chemical synthesis in the discovery of new drugs and the role of molecular structure in biological activity.
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of compounds are significant for their potential use in treating infections. Studies on new pyrazoline derivatives, for instance, emphasize the role of synthetic chemistry in developing potent antiinflammatory and antibacterial agents (Ravula, Babu, Manich, & Rika, 2016). These applications are crucial in addressing the growing concern of antibiotic resistance and the need for new antimicrobial strategies.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c20-15-10-21-8-6-17(15)25-14-7-9-23(11-14)19(24)16-12-26-18(22-16)13-4-2-1-3-5-13/h1-6,8,10,12,14H,7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQHRZJXISAJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2734307.png)

![N-[[1-(3-Phenylpropyl)imidazol-2-yl]methyl]prop-2-enamide](/img/structure/B2734310.png)

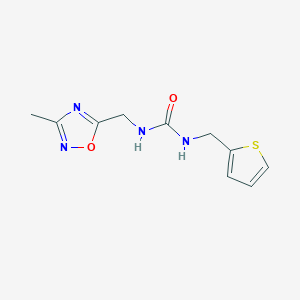
![2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2734314.png)
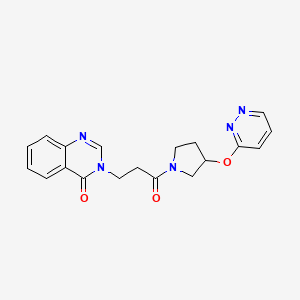
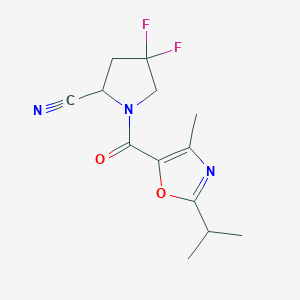
![methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B2734319.png)
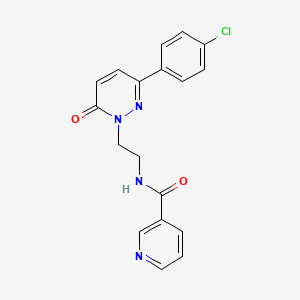

![1-{[4-(tert-butyl)phenyl]sulfonyl}-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2734326.png)

